2-(2-ethoxyphenoxy)acetonitrile CAS 6781-16-4 properties
2-(2-ethoxyphenoxy)acetonitrile CAS 6781-16-4 properties
An In-depth Technical Guide to 2-(2-ethoxyphenoxy)acetonitrile (CAS 6781-16-4)
Introduction
2-(2-ethoxyphenoxy)acetonitrile, identified by the CAS Registry Number 6781-16-4, is an aromatic nitrile compound featuring a key ether linkage.[1] Its molecular architecture, combining an ethoxyphenoxy group with a reactive nitrile function, positions it as a valuable intermediate in synthetic organic chemistry. While not an end-product itself, its structure is a precursor to molecules with significant biological activity, particularly in the agrochemical and pharmaceutical sectors. The aryloxyacetonitrile scaffold is foundational for the synthesis of aryloxyacetic acids, a class of compounds known for their herbicidal and plant growth-regulating properties.[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for researchers and drug development professionals.
Physicochemical & Spectroscopic Profile
The fundamental identity of a chemical compound is established by its physical properties and its response to spectroscopic analysis. These data points are critical for quality control, reaction monitoring, and structural confirmation.
Physicochemical Properties
The key physical and chemical descriptors for 2-(2-ethoxyphenoxy)acetonitrile are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 6781-16-4 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| IUPAC Name | 2-(2-ethoxyphenoxy)acetonitrile | [1] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Spectroscopic Signature
Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. While a dedicated public spectrum for this specific compound is not available, its signature can be reliably predicted based on its functional groups and data from structurally analogous compounds.[3][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons (Ar-H): A complex multiplet between δ 6.8-7.2 ppm, integrating to 4 protons.
-
Methylene Protons (-O-CH₂-CN): A singlet around δ 4.7-4.9 ppm, integrating to 2 protons.
-
Ethoxy Methylene Protons (-O-CH₂-CH₃): A quartet around δ 4.0-4.2 ppm, integrating to 2 protons.
-
Ethoxy Methyl Protons (-O-CH₂-CH₃): A triplet around δ 1.3-1.5 ppm, integrating to 3 protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-155 ppm.
-
Methylene Carbons: Signals for -O-C H₂-CN and -O-C H₂-CH₃ would appear around δ 55-70 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 14-16 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2250-2270 cm⁻¹.[5] This is a highly characteristic peak for the nitrile group.
-
C-O-C Stretch (Ether): Strong, characteristic bands for the aryl-alkyl ether linkage would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.
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Synthesis Protocol: Williamson Ether Synthesis
The most direct and industrially scalable method for preparing 2-(2-ethoxyphenoxy)acetonitrile is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.[6]
Reaction Principle
The synthesis proceeds by reacting 2-ethoxyphenol with a haloacetonitrile (e.g., chloroacetonitrile) in the presence of a weak base. The base deprotonates the hydroxyl group of the 2-ethoxyphenol, forming the 2-ethoxyphenoxide ion. This potent nucleophile then displaces the halide from the haloacetonitrile via an Sₙ2 mechanism to form the desired ether linkage. A polar aprotic solvent like acetonitrile is ideal as it solubilizes the reactants without interfering with the nucleophile.[7]
Experimental Workflow Diagram
Caption: Williamson Ether Synthesis Workflow for 2-(2-ethoxyphenoxy)acetonitrile.
Step-by-Step Methodology
-
Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-ethoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (approx. 10 mL per gram of phenol).
-
Reagent Addition: Begin vigorous stirring and add chloroacetonitrile (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid cake with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(2-ethoxyphenoxy)acetonitrile.
Chemical Reactivity and Applications
The synthetic utility of 2-(2-ethoxyphenoxy)acetonitrile stems primarily from the reactivity of its nitrile group.
Hydrolysis to Carboxylic Acid
The most significant transformation is the hydrolysis of the nitrile to 2-(2-ethoxyphenoxy)acetic acid. This can be achieved under either acidic or basic conditions, followed by acidification. This conversion is pivotal because the resulting aryloxyacetic acid is a member of a chemical class with well-documented biological activities.[8]
-
Significance: Aryloxyacetic acids are known to function as synthetic auxins, a type of plant hormone, making them effective herbicides and plant growth regulators.[2] Therefore, 2-(2-ethoxyphenoxy)acetonitrile is a key precursor for the discovery of new agrochemical agents.
Role as a Synthetic Intermediate
Beyond its conversion to the corresponding acid, this compound serves as a versatile building block. The nitrile group can be reduced to an amine or converted to other functional groups, opening pathways to a variety of more complex molecules for pharmaceutical and materials science applications.[9][10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 6781-16-4 is not widely published, data from structurally similar phenoxyacetonitriles and general knowledge of nitriles provide a strong basis for safe handling protocols.[11]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14] Acetonitriles can be metabolized to cyanide, which is responsible for their toxic effects.[15]
-
Irritation: Causes skin irritation and serious eye irritation.[12] May cause respiratory irritation upon inhalation.[12]
Recommended Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13]
Conclusion
2-(2-ethoxyphenoxy)acetonitrile is a synthetically important molecule whose value lies in its role as a precursor. Its straightforward synthesis via Williamson etherification and the versatile reactivity of its nitrile group make it an accessible and crucial intermediate. For researchers in agrochemistry and medicinal chemistry, this compound provides a direct route to novel aryloxyacetic acids and other derivatives with potential biological activities. Adherence to strict safety protocols is essential when handling this and related nitrile compounds due to their potential toxicity.
References
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Fisher Scientific. (2023, October 19). Safety Data Sheet - Acetonitrile. [Link]
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Chinese Journal of Organic Chemistry. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. [Link]
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Methylamine Supplier. (2024). Acetonitrile, 2,2-Diethoxy-: A Window into Modern Raw Materials. [Link]
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Tedia. (2015, May 14). Application of Acetonitrile. [Link]
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MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
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Knowledge UChicago. (2021, December 28). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. [Link]
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